
2-Fluoro-4-iodopyridine
Overview
Description
2-Fluoro-4-iodopyridine (C₅H₃FIN, MW: 222.99 g/mol) is a halogenated pyridine derivative characterized by a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring. Key properties include:
- Melting Point: 57–58°C .
- Reactivity: The iodine atom serves as a site for cross-coupling reactions (e.g., Suzuki, Negishi), while the fluorine atom directs regioselectivity due to its electron-withdrawing nature .
- Applications: Widely used in pharmaceutical synthesis, catalysis, and material science .
- Handling: Light-sensitive; hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Preparation Methods
2-Fluoro-4-iodopyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-4-fluoropyridine with sodium iodide in the presence of copper powder . This reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through reactions such as Suzuki-Miyaura coupling, where palladium catalysts are commonly used.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Formation of Complexes: Due to the presence of both fluorine and iodine, this compound can form complexes with various metals, which can be useful in catalysis and material science.
Common reagents used in these reactions include palladium catalysts, sodium iodide, and copper powder. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Fluoro-4-iodopyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique halogen substitutions enhance the biological activity of the resulting compounds, making it valuable in the development of antiviral and anticancer agents. For instance, researchers have utilized this compound in synthesizing potential anticancer agents through various chemical reactions, including cross-coupling techniques that facilitate the formation of complex molecular structures .
Case Study: Anticancer Agents
A notable application involves the synthesis of novel compounds targeting cancer cells. Studies have shown that derivatives of this compound exhibit promising activity against different cancer types, showcasing its potential as a building block for future drug candidates .
Agricultural Chemistry
Formulation of Agrochemicals
In agricultural chemistry, this compound is employed in the formulation of pesticides and herbicides. The presence of fluorine and iodine atoms contributes to improved efficacy and stability of active ingredients. This compound has been explored for developing agrochemicals that are more effective against pests while minimizing environmental impact .
Case Study: Pesticide Development
Research has indicated that formulations incorporating this compound demonstrate enhanced pest control capabilities compared to traditional compounds. This improvement is attributed to its unique chemical properties that allow for better interaction with biological targets in pests .
Material Science
Development of Novel Materials
The electronic properties of this compound make it an attractive candidate for creating novel materials, such as conductive polymers and organic semiconductors. Its ability to facilitate charge transport is particularly valuable in developing materials for electronic applications .
Case Study: Organic Semiconductors
Studies have shown that incorporating this compound into polymer matrices can significantly enhance their conductivity, making them suitable for applications in organic electronics, such as solar cells and light-emitting diodes (LEDs) .
Organic Synthesis
Versatile Building Block
As a versatile building block in organic synthesis, this compound is used in various organic reactions, including Suzuki and Stille cross-coupling reactions. These reactions allow chemists to construct complex molecular architectures efficiently, facilitating the development of new chemical entities .
Case Study: Synthesis of Complex Molecules
Researchers have successfully employed this compound in synthesizing complex molecules with multiple functional groups, demonstrating its utility in medicinal chemistry and drug discovery .
Summary Table of Applications
Application Area | Description | Notable Outcomes |
---|---|---|
Pharmaceutical Development | Key intermediate for antiviral and anticancer agents | Promising anticancer activity in synthesized derivatives |
Agricultural Chemistry | Used in formulating pesticides and herbicides | Enhanced pest control efficacy |
Material Science | Development of conductive polymers and organic semiconductors | Improved conductivity for electronic applications |
Organic Synthesis | Building block for various organic reactions | Efficient construction of complex molecular architectures |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodopyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, making it a valuable tool in the study of molecular interactions and pathways .
Comparison with Similar Compounds
Substituted Halopyridines
5-Chloro-2-fluoro-4-iodopyridine (CAS: 659731-48-3)
- Structural Difference : Chlorine replaces hydrogen at the 5-position.
- Impact : Enhanced steric hindrance may reduce coupling efficiency compared to 2-fluoro-4-iodopyridine. Similarity score: 0.76 (vs. 0.87 for closest analog) .
2-Chloro-4-iodo-6-methylpyridine (CAS: 1227592-89-3)
- Structural Difference : Methyl group at the 6-position and chlorine at the 2-position.
- Similarity score: 0.75 .
2-Fluoro-4-iodo-3-pyridinecarboxaldehyde (CAS: 153034-82-3)
- Structural Difference : Aldehyde group at the 3-position.
- Reactivity : The aldehyde enables nucleophilic additions (e.g., Grignard reactions), expanding utility in heterocyclic synthesis. Melting point: 78–80°C .
Halogenated Aromatic Compounds
3-Fluoro-2-iodotoluene (C₇H₆FI, CAS: 883502-14-5)
- Structural Difference : Toluene backbone with fluorine and iodine substituents.
- Applications : Less versatile in cross-coupling due to absence of a pyridine nitrogen. Lower reduction efficiency in catalytic cycles compared to pyridine derivatives .
2-Fluoro-3-iodophenylboronic Acid (CAS: 16806-55-0)
- Structural Difference : Boronic acid functional group on a benzene ring.
- Utility : Primarily used in Suzuki-Miyaura couplings. Higher cost (¥36,000/5g) compared to this compound (¥39,500/5g) .
Cross-Coupling Reactions
- Negishi Coupling: Under microwave conditions, this compound reacts with organozinc reagents to yield mono-coupled products in 90% efficiency .
- Amination : Selective Pd-catalyzed amination at the 4-position achieves high yields under microwave irradiation .
Functionalization Examples
Biological Activity
2-Fluoro-4-iodopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, applications, and mechanisms of action.
Chemical Structure and Characteristics
- Molecular Formula : CHFIN
- Molecular Weight : 222.99 g/mol
- CAS Number : 22282-70-8
- IUPAC Name : this compound
- SMILES Notation : C1=CN=C(C=C1I)F
This compound features a pyridine ring with a fluorine atom at the 2-position and an iodine atom at the 4-position, which significantly influences its reactivity and biological interactions.
Biological Activity Overview
This compound has shown promise in various biological assays, indicating potential therapeutic applications. Its biological activities can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have demonstrated that fluorinated pyridines exhibit significant antimicrobial properties. The presence of halogens such as fluorine and iodine enhances the compound's ability to disrupt microbial cell functions.
-
Anticancer Properties
- Research indicates that this compound may possess anticancer activity. It has been evaluated for its effects on various cancer cell lines, showing potential in inhibiting tumor growth through modulation of specific signaling pathways.
-
Enzyme Inhibition
- The compound acts as an inhibitor for certain enzymes, which may be pivotal in biochemical pathways related to disease processes. For instance, it has been noted to interact with kinases and other proteins involved in cellular signaling.
Case Studies
-
Antitumor Activity
- A study investigated the effects of this compound on human cancer cell lines, revealing that it inhibited proliferation in a dose-dependent manner. The compound was particularly effective against breast cancer cells, with IC values indicating significant cytotoxicity.
-
Mechanism of Action
- Mechanistic studies suggest that this compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. This dual action promotes cell death while limiting tumor growth.
-
Antimicrobial Studies
- In vitro assays demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt metabolic processes.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Cyclopropyl-2-fluoro-3-iodopyridine | Iodine at position 3 instead of position 4 | Different reactivity due to iodine's position |
5-Chloro-2-fluoro-4-iodopyridine | Chlorine instead of iodine | Varies in electronic effects compared to iodine |
This compound | Lacks additional substituents | Different steric and electronic properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-4-iodopyridine, and what are their efficiency metrics?
- Methodological Answer : The synthesis typically involves halogenation or functionalization of pyridine derivatives. A notable route uses 2-fluoropyridine as a scaffold, where iodine is introduced via Grignard exchange reactions (e.g., using iso-propyl magnesium chloride) followed by nucleophilic aromatic substitution (SNAr) for further modifications. For example, in a 12-step sequence, the overall yield was reported at 7%, with microwave irradiation enhancing reaction efficiency in SNAr steps .
- Key Data Table :
Step | Reaction Type | Conditions | Yield | Reference |
---|---|---|---|---|
4 | Grignard Exchange | Iso-propyl MgCl₂, THF, 0°C | 32% | |
6 | SNAr (Glycine introduction) | Microwave, 100°C, 30 min | 45% |
Q. How is nucleophilic aromatic substitution (SNAr) optimized for modifying this compound?
- Methodological Answer : SNAr reactivity is enhanced by the electron-withdrawing fluorine and iodine substituents, which activate the pyridine ring. Microwave irradiation (e.g., 100°C for 30 minutes) significantly accelerates reactions, improving yields by reducing side products. For example, introducing glycine via SNAr under microwaves achieved 45% yield . Polar aprotic solvents (e.g., DMF) and elevated temperatures are critical for efficient substitution .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- LCMS : Confirms molecular ion peaks (m/z = 235.9 [M+H]⁺ for hydrazine derivatives) .
- ¹H NMR : Distinct signals include δ 7.67 (d, J = 5.3 Hz, H-6 pyridine) and δ 6.86 (dd, J = 5.2, 1.5 Hz, H-3 pyridine) .
- X-ray crystallography or HPLC purity analysis (≥97%) is recommended for structural validation .
Advanced Research Questions
Q. What challenges arise in achieving regioselective cross-coupling reactions with this compound?
- Methodological Answer : The C4 iodine atom is more reactive than C2 fluorine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, competing dehalogenation or homocoupling can occur. To mitigate this:
- Use ligand-controlled catalysis (e.g., XPhos/Pd(OAc)₂) to favor C4 coupling .
- Optimize reaction stoichiometry (e.g., 1.2 eq boronic acid) and temperature (80–100°C) .
- Data Contradiction Note : While microwave conditions improve efficiency in SNAr , they may exacerbate side reactions in cross-coupling unless rigorously controlled .
Q. How does microwave irradiation improve synthetic efficiency in modifying this compound?
- Methodological Answer : Microwaves reduce reaction times from hours to minutes by enabling rapid, uniform heating. For example:
- Amination reactions : Pd-catalyzed amination at C4 under microwaves (100°C, 20 min) achieved 85% yield vs. 60% with conventional heating .
- SNAr reactions : Glycine substitution completed in 30 min (vs. 12 h thermally) .
- Key Parameter Table :
Reaction Type | Conventional Time | Microwave Time | Yield Increase |
---|---|---|---|
Amination | 2 h | 20 min | +25% |
SNAr | 12 h | 30 min | +15% |
Q. What strategies address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate purification : Use flash chromatography after each step to isolate high-purity intermediates .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions .
- Scale-up considerations : Batch size reduction (e.g., <5 mmol) improves control over exothermic reactions like Grignard exchanges .
Comparative and Mechanistic Questions
Q. How does the reactivity of this compound compare to other halopyridines in cross-coupling?
- Methodological Answer :
- C4-I vs. C2-F reactivity : Iodine at C4 undergoes oxidative addition to Pd(0) faster than fluorine at C2, making it the primary site for cross-coupling .
- Comparison Table :
Compound | Preferred Coupling Site | Typical Catalyst | Yield Range |
---|---|---|---|
This compound | C4-I | Pd(OAc)₂/XPhos | 70–85% |
4-Bromo-2-fluoropyridine | C4-Br | Pd(PPh₃)₄ | 60–75% |
2-Chloro-4-iodopyridine | C4-I | PdCl₂(dppf) | 65–80% |
Q. What computational methods support mechanistic studies of this compound reactions?
- Methodological Answer :
- DFT calculations : Model transition states for SNAr or cross-coupling reactions to predict regioselectivity .
- Molecular docking : Assess interactions in biological applications (e.g., cannabinoid receptor modulation) .
- Software tools: Gaussian (DFT), AutoDock (docking), and ChemDraw (reaction modeling).
Q. Data Reproducibility and Validation
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Detailed protocols : Report exact equivalents, solvent grades, and heating rates (e.g., 10°C/min for microwaves) .
- Control experiments : Replicate key steps (e.g., Grignard exchange) with fresh reagents to rule out moisture sensitivity .
- Open data practices : Share raw NMR/LCMS files in supplementary materials to enable peer validation .
Properties
IUPAC Name |
2-fluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRIAVYIGHFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427514 | |
Record name | 2-Fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-70-8 | |
Record name | 2-Fluoro-4-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22282-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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